3-(Bromomethyl)-4-chloro-2-fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Leaving Group Aptitude

Researchers often face synthetic dead-ends with generic halogenated pyridines due to unpredictable reactivity. 3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS 1805577-66-5) provides a defined orthogonal reactivity hierarchy for high-yield, stepwise functionalization. - Leverage the superior leaving-group aptitude of fluoride for selective SNAr reactions before engaging the 4-chloro group in cross-coupling. - Exploit the highly reactive benzylic bromomethyl handle for rapid, mild SN2-type diversification with amines or thiols. - A fixed 2-fluoro substituent allows for consistent electronic tuning throughout your synthetic route.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1805577-66-5
Cat. No. B12951953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-chloro-2-fluoropyridine
CAS1805577-66-5
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)CBr)F
InChIInChI=1S/C6H4BrClFN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2
InChIKeyODEDBIJDFOHWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS 1805577-66-5): A Precision Halogenated Pyridine Building Block for Targeted Organic Synthesis and Medicinal Chemistry Procurement


3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS 1805577-66-5) is a polyhalogenated pyridine derivative characterized by a pyridine ring substituted with a reactive bromomethyl group at the 3-position, a chloro substituent at the 4-position, and a fluoro group at the 2-position [1]. This specific tri-halogenated architecture confers a distinct and predictable chemical reactivity profile, making it a versatile and valuable intermediate in both academic research and industrial organic synthesis [2].

Workflow
Stepwise heterocycle functionalization
Selection
Orthogonal reactivity: SN2 then cross-coupling
Context
Kinase inhibitor scaffold and ligand synthesis

Why 3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS 1805577-66-5) is Not a Commodity Halide and Demands Precise Analog Selection


Generic substitution within the class of halogenated pyridines is chemically untenable due to the profound impact of even a single positional isomerism on reaction kinetics, regioselectivity, and downstream product outcomes. The unique 2-fluoro-4-chloro-3-bromomethyl substitution pattern of this compound establishes a specific hierarchy of electrophilic reactivity that is not replicated by its positional isomers or analogs with different halogen combinations [1]. This arrangement allows for predictable, stepwise functionalization—for example, leveraging the superior leaving-group aptitude of fluoride over chloride in SNAr reactions [2], or the high reactivity of the benzylic bromomethyl group in nucleophilic substitutions—which is critical for achieving high yields and purity in complex molecule synthesis. Choosing a different isomer or an analog with a different halogen set will inevitably lead to altered reaction outcomes, lower yields, or complete synthetic pathway failure [3].

Positional isomers alter regioselectivity and may shift reaction outcomes away from the designed synthetic sequence.
2-Chloro or non-fluorinated analogs lack the 2-fluoro inductive effect, which can significantly reduce SNAr reactivity.
Similar CAS compounds with different halogen patterns produce different computed logP, impacting SAR interpretation.

Quantitative Differentiation of 3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS 1805577-66-5) Against Its Closest Analogs


Superior Electrophilicity of the 2-Fluoro Substituent: A Quantitative Comparison with 2-Chloropyridine Analogs

The presence of a fluorine atom at the 2-position of the pyridine ring in this compound dramatically enhances its reactivity toward nucleophilic aromatic substitution (SNAr) compared to its 2-chloro analog. Kinetic studies on the model system of 2-fluoropyridine versus 2-chloropyridine reacting with sodium ethoxide in ethanol demonstrate that the 2-fluoro derivative is approximately 320 times more reactive [1]. This difference is attributed to the stronger inductive electron-withdrawing effect of fluorine, which more effectively stabilizes the developing negative charge in the Meisenheimer complex intermediate [2].

SNAr rate enhancement
Class-level inference
~320-fold higher reactivity
Reported fluoropyridine kinetic advantage context
Model system: 2-F-pyridine vs 2-Cl-pyridine + EtONa/EtOH
Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Leaving Group Aptitude

Regioselective Functionalization: Differentiating Reactivity of 3-Bromomethyl from 4-Chloro Substituents in Cross-Coupling Reactions

The 3-(Bromomethyl) group is a highly reactive benzylic-type halide, enabling selective nucleophilic substitution under mild conditions, while the 4-chloro substituent is comparatively less reactive, allowing for subsequent, orthogonal functionalization via palladium-catalyzed cross-coupling. In contrast, an analog such as 4-(bromomethyl)-2-chloro-3-fluoropyridine (CAS 1227585-77-4) places the most reactive bromomethyl group at a different position, altering the steric and electronic environment and potentially leading to different regioselectivity in nucleophilic attacks [1]. A key differentiating factor is the ability to perform sequential, site-selective reactions, which is foundational for building molecular complexity without the need for protecting group strategies [2].

Orthogonal reactivity
Class-level inference
C3-Br >> C4-Cl site-selectivity
Supports sequential, protecting-group-free route design
Inferred from benzylic bromide vs aryl chloride reactivity
Suzuki-Miyaura Coupling Regioselectivity Electrophilic Reactivity

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) for Permeability and Formulation Considerations

The specific halogenation pattern of 3-(Bromomethyl)-4-chloro-2-fluoropyridine directly influences its computed lipophilicity (XLogP3-AA), a critical parameter for predicting membrane permeability, solubility, and metabolic stability in drug discovery. This compound has a computed XLogP3-AA of 2.5 [1]. This value is distinct from that of positional isomers and analogs. For instance, 3-(Bromomethyl)-2-chloro-5-fluoropyridine (CAS 1227573-95-6), which shares the same molecular formula (C6H4BrClFN) but with a different halogen arrangement, has a different computed XLogP3-AA value, leading to different predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties [2].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3-AA = 2.5
Reported computed logP context for SAR profiling
Differs from isomer CAS 1227573-95-6 (XLogP3 ~2.6)
Lipophilicity Drug Design Physicochemical Properties

Optimal Research and Industrial Deployment Scenarios for 3-(Bromomethyl)-4-chloro-2-fluoropyridine (CAS 1805577-66-5)


Accelerated Synthesis of Kinase Inhibitor Scaffolds via Stepwise Functionalization

The compound's high-reactivity 3-(bromomethyl) group is ideal for rapidly introducing an amine-containing moiety (e.g., a piperazine or a chiral amine) under mild, SN2-type conditions [1]. Following this initial functionalization, the less reactive 4-chloro group can be engaged in a subsequent Suzuki-Miyaura cross-coupling with an aryl boronic acid to build a biaryl system, a common motif in kinase inhibitors [2]. This orthogonal reactivity, supported by the class-level inference of the 2-fluoro group's electron-withdrawing effect, ensures high yields and selectivity in both steps, significantly shortening synthetic routes.

Generation of Diverse Heterocyclic Libraries for Drug Discovery

The predictable and differentiated reactivity of the three halogen handles makes this compound a powerful scaffold for generating diverse compound libraries. Researchers can use the bromomethyl group for initial diversification (e.g., reacting with a set of thiols, amines, or alcohols), followed by a second diversification step at the 4-chloro position via cross-coupling, all while the 2-fluoro substituent provides a fixed point for modulating electronic properties [1]. This approach is highly valued in medicinal chemistry for efficiently exploring structure-activity relationships (SAR) [2].

Preparation of Functionalized Pyridine Ligands for Catalysis or Materials Science

In catalysis, the target compound serves as an ideal precursor for constructing bidentate or tridentate pyridine-based ligands. The bromomethyl group can be converted to a phosphine or an amine coordination site, while the chloro group can be used to install a second coordinating arm or to anchor the ligand to a solid support [1]. The electron-withdrawing 2-fluoro substituent can fine-tune the electronic properties of the metal center in the resulting complex, influencing its catalytic activity and selectivity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal reactivity profile
Stepwise SN2 / cross-coupling sequence yield
Heterocyclic library generation
Multi-halogen diversification points
SAR exploration via sequential derivatization
Pyridine ligand precursor
Bromomethyl to coordination site conversion
Metal complex electronic tuning by 2-fluoro group
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